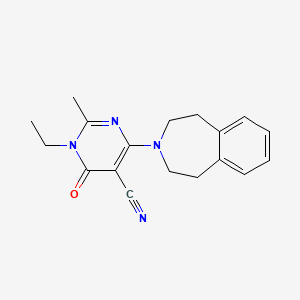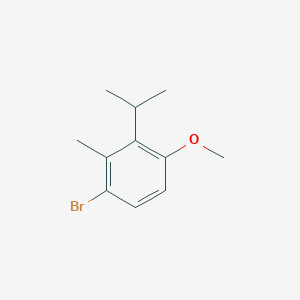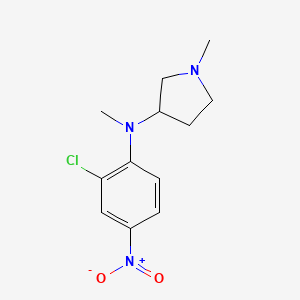
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride is a crystalline compound that is yellow to brown in color and highly soluble in water. It is often used in the synthesis of various organic compounds and can act as a reducing agent in certain chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride typically involves the reduction of 2,6-diamino-3,5-dinitrotoluene. The reduction process is carried out under controlled conditions to ensure the purity of the final product. The 2,3,5,6-Tetraaminotoluene salt is precipitated as a clean product with more than 99% purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain the quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It acts as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where one or more of its amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution can result in various substituted toluenes.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound has similar amino groups but differs in its overall structure and properties.
2,3,5,6-Tetraaminobenzoquinone: Another similar compound with different oxidation states and reactivity.
Uniqueness: 3-Methylbenzene-1,2,4,5-tetraamine tetrahydrochloride is unique due to its specific structure and high solubility in water. Its ability to act as a reducing agent and its applications in the synthesis of high-performance fibers and other industrial chemicals make it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C7H16Cl4N4 |
|---|---|
Molekulargewicht |
298.0 g/mol |
IUPAC-Name |
3-methylbenzene-1,2,4,5-tetramine;tetrahydrochloride |
InChI |
InChI=1S/C7H12N4.4ClH/c1-3-6(10)4(8)2-5(9)7(3)11;;;;/h2H,8-11H2,1H3;4*1H |
InChI-Schlüssel |
PYHZJKPGPLOCJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1N)N)N)N.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[5-(4-chloro-phenyl)-1-methyl-1H-pyrazol-3-yl]-methanol](/img/structure/B8344788.png)
![1-[4-(3-Amino-phenyl)-piperazin-1-yl]-2-methyl-propan-2-ol](/img/structure/B8344790.png)




![1-[(4R,6S,6aR)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B8344830.png)


